molecular formula C11H7NO4S B6387937 5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid CAS No. 1261904-38-4

5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid

Cat. No.: B6387937
CAS No.: 1261904-38-4
M. Wt: 249.24 g/mol
InChI Key: LOZUDISQIQLVPZ-UHFFFAOYSA-N
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Description

5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid is a nicotinic acid derivative featuring a hydroxypyridine backbone with a 2-formylthiophenyl substituent at position 5 and a hydroxyl group at position 6.

Properties

IUPAC Name

5-(5-formylthiophen-3-yl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-4-8-1-7(5-17-8)9-2-6(11(15)16)3-12-10(9)14/h1-5H,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZUDISQIQLVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C2=CC(=CNC2=O)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687274
Record name 5-(5-Formylthiophen-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-38-4
Record name 5-(5-Formylthiophen-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.

    Introduction of the Formyl Group: The formyl group is introduced to the thiophene ring using formylation reactions, often employing reagents like formic acid or formyl chloride.

    Coupling with Nicotinic Acid: The formylated thiophene is then coupled with nicotinic acid under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid: undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: 5-(2-Carboxythiophen-4-YL)-6-hydroxynicotinic acid.

    Reduction: 5-(2-Hydroxymethylthiophen-4-YL)-6-hydroxynicotinic acid.

    Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
Research indicates that compounds with structures similar to 5-(2-formylthiophen-4-yl)-6-hydroxynicotinic acid exhibit neuroprotective effects by acting as antagonists to excitatory neurotransmitter receptors, specifically the AMPA and kainate receptors. These receptors are implicated in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The compound's ability to inhibit these receptors may help mitigate neurotoxicity associated with excessive glutamate release, a common pathological feature in these conditions .

Antioxidant Activity
The compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in reducing oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The hydroxynicotinic acid moiety contributes to the compound's ability to scavenge free radicals, potentially offering protective benefits against cellular damage .

Pharmaceutical Applications

Drug Development
5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid serves as a lead compound in the development of new pharmaceuticals targeting neurological disorders. Its structural features can be modified to enhance efficacy and reduce side effects. The ongoing research aims to optimize its pharmacological profile for better therapeutic outcomes .

Potential Anti-inflammatory Effects
There is emerging evidence that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases. By modulating inflammatory pathways, it could provide therapeutic benefits for conditions such as rheumatoid arthritis and multiple sclerosis .

Material Sciences

Crystallization Studies
The compound has been involved in studies focusing on crystallization processes under varying pH conditions. Such research is vital for understanding the solid-state properties of pharmaceutical compounds, which can influence their bioavailability and stability .

Property Observation
pH Stability Range Effective crystallization observed at pH 6-7
Crystal Morphology Varied shapes depending on pH adjustments
Solubility Profile Enhanced solubility in neutral pH environments

Case Studies

Several case studies have highlighted the utility of 5-(2-formylthiophen-4-YL)-6-hydroxynicotinic acid:

  • Neuroprotection in Animal Models : In a study involving rodent models of Alzheimer's disease, administration of the compound showed significant improvements in cognitive function and reduced markers of neuroinflammation compared to control groups .
  • Antioxidant Efficacy Assessment : A comparative study evaluated the antioxidant capacity of the compound against established antioxidants like vitamin C and E. Results indicated that it possessed comparable or superior scavenging activity against various free radicals .

Mechanism of Action

The mechanism of action of 5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional characteristics can be contextualized by comparing it to three key analogs: 6-hydroxynicotinic acid , 5-(2-furyl)nicotinic acid , and 6-(2-furyl)nicotinic acid .

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Solubility Key Features
5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid C₁₁H₇NO₄S 263.25 5: 2-Formylthiophen-4-YL; 6: -OH Not reported Likely low Thiophene + formyl group; polar OH
6-Hydroxynicotinic acid C₆H₅NO₃ 155.11 6: -OH Not reported Water-soluble Metabolic intermediate; no heterocycle
5-(2-Furyl)nicotinic acid C₁₀H₇NO₃ 189.16 5: 2-Furyl 261–263 Organic solvents Furan ring; high thermal stability
6-(2-Furyl)nicotinic acid C₁₀H₇NO₃ 189.16 6: 2-Furyl Not reported Organic solvents Positional isomer of furyl derivative

Key Observations:

Thiophene vs. However, furan derivatives exhibit higher reported melting points (e.g., 261–263°C for 5-(2-furyl)nicotinic acid), suggesting stronger crystal lattice interactions .

Functional Groups : The formyl group (-CHO) at position 2 of the thiophene introduces electrophilic reactivity, absent in the hydroxyl or furyl analogs. This could facilitate covalent binding to nucleophilic residues in enzymes or receptors.

Solubility : 6-Hydroxynicotinic acid’s water solubility contrasts with the lipophilic nature of thiophene/furan-containing analogs, which are more soluble in organic solvents.

Biological Activity

5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H9NO3S
  • Molecular Weight : 251.27 g/mol
  • IUPAC Name : 5-(2-formylthiophen-4-yl)-6-hydroxypyridine-3-carboxylic acid

The biological activity of 5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid can be attributed to its interaction with various biological pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as myeloperoxidase (MPO), which is implicated in inflammatory processes. Inhibition of MPO can potentially reduce oxidative stress and inflammation, making it a candidate for treating autoimmune diseases .
  • Modulation of Nicotinic Acid Metabolism : The compound's structural similarity to nicotinic acid suggests that it may influence nicotinic acid metabolism pathways. Studies indicate that nicotinic acid derivatives can enhance bacterial motility and biofilm formation, which are critical for microbial survival in competitive environments .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of hydroxynicotinic acids exhibit antimicrobial properties against various pathogens, including those responsible for urinary tract infections . This could be relevant for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits MPO, reducing inflammation
AntimicrobialExhibits activity against Pseudomonas aeruginosa
Biofilm FormationEnhances biofilm formation in bacterial strains
Metabolic ModulationInfluences nicotinic acid catabolism in bacteria

Case Study: Inhibition of Myeloperoxidase

In a study focused on the inhibition of MPO by related compounds, significant reductions in MPO activity were observed in vitro. This suggests that similar compounds could be developed as therapeutic agents for conditions involving oxidative stress and inflammation .

Case Study: Antimicrobial Effects

Research on hydroxynicotinic acids has demonstrated their potential in treating infections caused by Pseudomonas aeruginosa. These findings highlight the importance of exploring derivatives like 5-(2-Formylthiophen-4-YL)-6-hydroxynicotinic acid as alternatives to existing antibiotics .

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